molecular formula C17H17N3O4 B5197004 N-(2,4-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2,4-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B5197004
M. Wt: 327.33 g/mol
InChI Key: GJMOOPFBCZMRNX-UHFFFAOYSA-N
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Description

This compound is a carboxamide derivative featuring a [1,2]oxazolo[5,4-b]pyridine core substituted with methyl groups at positions 3 and 4. The carboxamide moiety is attached to a 2,4-dimethoxyphenyl group, which introduces electron-donating methoxy substituents at the ortho and para positions of the aromatic ring. Its molecular formula is C₁₈H₁₉N₃O₄, with a molecular weight of 341.36 g/mol . The compound is synthesized with a purity of 95%, consistent with standards observed in related derivatives .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-9-7-12(15-10(2)20-24-17(15)18-9)16(21)19-13-6-5-11(22-3)8-14(13)23-4/h5-8H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMOOPFBCZMRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with appropriate reagents to form the oxazolo[5,4-b]pyridine coreThe reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme . This binding interferes with the synthesis of RNA, thereby inhibiting bacterial growth and proliferation.

Comparison with Similar Compounds

Structural Analogues of [1,2]Oxazolo[5,4-b]pyridine Carboxamides

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound N-(2,4-dimethoxyphenyl), 3,6-dimethyl C₁₈H₁₉N₃O₄ 341.36 Electron-rich aryl group; high purity (95%)
N-(4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide N-(4-methoxyphenyl), 3,6-dimethyl C₁₆H₁₅N₃O₃ 297.31 Single methoxy group at para position; simpler aryl substitution
N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide N-(4-fluoro-2-methylphenyl), 6-(2-furyl), 3-methyl C₂₀H₁₆FN₃O₃ 365.36 Fluorine and furyl substituents; potential enhanced lipophilicity
N-[(3,4-dimethoxyphenyl)methyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide N-[(3,4-dimethoxyphenyl)methyl], 3,6-dimethyl C₁₈H₁₉N₃O₄ 341.36 Methylene-linked dimethoxyphenyl group; altered steric profile
6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid 6-methyl, 3-phenyl, carboxylic acid C₁₅H₁₂N₂O₃ 268.27 Carboxylic acid derivative; lacks carboxamide moiety

Key Structural and Functional Differences

Aryl Substituents: The 2,4-dimethoxyphenyl group in the target compound provides dual electron-donating methoxy groups, enhancing solubility compared to halogenated analogs (e.g., 4-fluoro substituent in ). This contrasts with the single para-methoxy group in , which may reduce steric hindrance but limit electronic effects.

Core Modifications :

  • Methyl groups at positions 3 and 6 are conserved in the target compound and some analogs (e.g., ). These groups likely contribute to steric stabilization and influence π-π stacking interactions.
  • Analogs with furyl () or phenyl () substituents exhibit divergent electronic properties, which may alter reactivity or target affinity.

Functional Groups :

  • Replacement of the carboxamide with a carboxylic acid () reduces hydrogen-bonding capacity, which could diminish interactions with polar biological targets.

Physicochemical Properties

  • Electron-withdrawing groups (e.g., halogens) correlate with higher melting points compared to electron-donating groups like methoxy .
  • Solubility: Methoxy groups in the target compound and likely enhance aqueous solubility relative to halogenated or non-polar analogs (e.g., ).

Biological Activity

N-(2,4-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17_{17}H17_{17}N3_{3}O4_{4}
  • Molecular Weight : 327.33 g/mol
  • CAS Number : 1190279-62-9
PropertyValue
Molecular FormulaC17_{17}H17_{17}N3_{3}O4_{4}
Molecular Weight327.33 g/mol
CAS Number1190279-62-9

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the oxazole ring and subsequent modifications to introduce the dimethoxyphenyl group. The precise synthetic route can vary based on the desired purity and yield.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a series of related oxazolo[5,4-d]pyrimidines were evaluated for their inhibitory effects on various kinases involved in tumor angiogenesis. Although specific data on this compound is limited, compounds within this class have shown promising activity against vascular endothelial growth factor receptor (VEGFR) with IC50_{50} values in the low micromolar range .

The proposed mechanism of action involves the compound's interaction with key signaling pathways related to cell growth and apoptosis. It is believed to inhibit specific kinases that play critical roles in cancer cell proliferation and survival. Molecular docking studies suggest that it binds effectively to the ATP-binding sites of these kinases .

Case Studies

  • In Vitro Studies :
    • A study involving similar compounds demonstrated significant antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-468. The compounds were shown to induce apoptosis and inhibit cell cycle progression .
  • Kinase Selectivity :
    • Kinase selectivity assays revealed that related oxazolo compounds exhibited good selectivity for VEGFR over other kinases like EGFR. This selectivity is crucial for minimizing side effects in therapeutic applications .

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